1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and propargyl bromide.
Cycloaddition Reaction:
Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis. After the formation of the triazole ring, the Boc group is removed under acidic conditions to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its ability to interact with biological targets.
Industry: It is utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: A simpler triazole compound without the carbamoyl and carboxylic acid functionalities.
1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,4-triazole-3-carboxylic acid: A structural isomer with different positioning of the nitrogen atoms in the triazole ring.
1-{[(tert-butoxy)carbamoyl]methyl}-1H-pyrazole-3-carboxylic acid: A related compound with a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4O4 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxyamino]-2-oxoethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-11-7(14)5-13-4-6(8(15)16)10-12-13/h4H,5H2,1-3H3,(H,11,14)(H,15,16) |
InChI Key |
MZVYJQKIENVIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)CN1C=C(N=N1)C(=O)O |
Origin of Product |
United States |
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